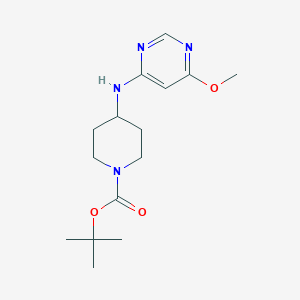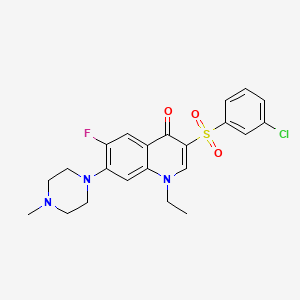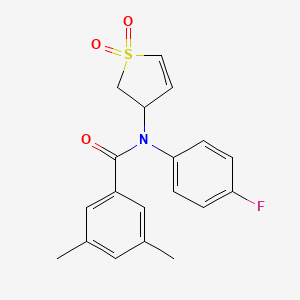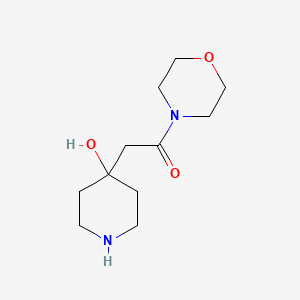![molecular formula C16H14N6O3 B2728281 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1428348-40-6](/img/structure/B2728281.png)
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a compound that falls under the category of 1,2,4-triazole derivatives . These derivatives have been reported to show promising anticancer activities . The compound’s structure was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, involves the design, synthesis, and evaluation of their anticancer activity . The structures of these derivatives were confirmed by spectroscopic techniques .Molecular Structure Analysis
The molecular structure of this compound was established by NMR and MS analysis .Aplicaciones Científicas De Investigación
Novel Heterocyclic Compound Synthesis
Research has led to the synthesis of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural compounds like visnaginone and khellinone. These compounds have been evaluated for their anti-inflammatory and analgesic properties, showing significant COX-2 inhibition and potential as therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer and Enzyme Inhibition
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer properties and enzyme inhibition capabilities, particularly against 5-lipoxygenase. These compounds exhibit promising cytotoxic activities against cancer cell lines, suggesting their potential in cancer therapy (Rahmouni et al., 2016).
Antimicrobial Activity
New pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and shown to possess antimicrobial activity. These findings highlight the potential of such compounds in developing new antimicrobial agents (Abunada et al., 2008).
Antitumor and Antimicrobial Activities
Enaminones have been used as building blocks for the synthesis of substituted pyrazoles, which have been evaluated for their antitumor and antimicrobial activities. These compounds have shown effects comparable to standard treatments in certain cell lines, indicating their potential in medical applications (Riyadh, 2011).
Viral and Tumor Cell Inhibition
Compounds such as 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides have been prepared and tested for their biological activity, showing significant activity against measles in vitro and moderate antitumor activity against leukemia cell lines. This research opens new avenues for the development of treatments against viral infections and cancer (Petrie et al., 1985).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit anticancer properties .
Mode of Action
It’s worth noting that compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .
Pharmacokinetics
The compound has a predicted boiling point of 4376±550 °C .
Result of Action
Similar compounds have been reported to exhibit potent inhibitory activities against various cancer cell lines .
Action Environment
The compound has a predicted density of 13±01 g/cm3 , which may influence its behavior in different environments.
Propiedades
IUPAC Name |
2-methyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-10-15(25-12-5-3-2-4-11(12)24-10)16(23)21-13-6-14(19-8-18-13)22-9-17-7-20-22/h2-10,15H,1H3,(H,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJSYPGMXHRFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2728206.png)
![4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2728209.png)
![N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2728210.png)
![(Z)-2-chloro-N-(3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2728213.png)
![(1H-indazol-3-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2728216.png)


![1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol](/img/structure/B2728219.png)
![2-Ethyl-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728220.png)